molecular formula C8H12BrN3O B6255694 2-bromo-1-[3-methyl-1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-one CAS No. 1282517-46-7

2-bromo-1-[3-methyl-1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-one

Cat. No. B6255694
CAS RN: 1282517-46-7
M. Wt: 246.1
InChI Key:
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Description

The compound “2-bromo-1-[3-methyl-1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-one” is a complex organic molecule. It contains a bromine atom attached to a carbon atom, a 1,2,4-triazole ring which is a type of heterocyclic ring containing two nitrogen atoms and three carbon atoms, and a ketone functional group (C=O) at the end of the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-triazole ring, the introduction of the bromine atom, and the formation of the ketone group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The bromine atom could potentially be replaced in a substitution reaction. The 1,2,4-triazole ring might participate in various reactions depending on the conditions. The ketone group could undergo reactions such as reduction or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .

Scientific Research Applications

Antiviral Activity

Triazole derivatives have shown potential in antiviral applications, particularly against COVID-19. For example, novel thiadiazole molecules containing 1,2,3-triazole moieties were synthesized and evaluated for their antiviral activity against COVID-19 by inhibiting the main coronavirus protease, crucial for the virus's propagation (Rashdan, Abdelmonsef, Abou-Krisha, & Yousef, 2021).

Coordination Polymers

Compounds with triazole rings have been used to construct coordination polymers. For instance, a series of Cu(II) and Cd(II) coordination polymers were synthesized using flexible bis(triazole) ligands, showing diverse structural configurations and potential applications in material science (Yang, Du, Yang, Kan, & Ma, 2013).

Antifungal and Antibacterial Agents

Triazole derivatives have been explored for their antifungal and antibacterial properties. A study on novel triazole derivatives containing oxime ether and phenoxy pyridine moiety demonstrated significant antifungal activities against several phytopathogens, indicating their potential as fungicides (Bai, Liu, Chenzhang, Xiao, Fu, & Qin, 2020).

Synthesis of Heterocycles

The synthesis of novel heterocycles using triazole derivatives has been a subject of interest due to their diverse applications. One study reported the synthesis of novel mono-, bis-, and poly{6-(1H-pyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines} from 2-bromo-1-(1H-pyrazol-4-yl)ethanone, showcasing the versatility of triazole derivatives in synthesizing complex molecules (Salem, Darweesh, Farag, & Elwahy, 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological molecules in the body. Without specific information about its intended use, it’s difficult to provide a detailed analysis of its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the precautions necessary when handling it. Without specific safety data, it’s difficult to provide a detailed analysis of its safety and hazards .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it has medicinal properties, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

2-bromo-1-(5-methyl-2-propan-2-yl-1,2,4-triazol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3O/c1-5(2)12-8(7(13)4-9)10-6(3)11-12/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPJVOPFIMFLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C(=O)CBr)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 2-bromo-1-[3-methyl-1-(1-methylethyl)-1H-1,2,4-triazol-5-yl]-

CAS RN

1282517-46-7
Record name 2-bromo-1-[3-methyl-1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 2-isopropyl-5-methyl-2H-[1,2,4]triazole-3-carboxylic acid ethyl ester (12.09 g, 61.3 mmol) and dibromomethane (8.63 mL, 122.6 mmol) in THF (500 mL) at −78° C. was added methyllithium (40.9 mL, 122.6 mmol, 3M solution in diethoxymethane) dropwise. The reaction mixture was stirred at −78° C. for 15 min. Acetic acid (3 mL) was added and the reaction mixture allowed to warm to RT. The reaction mixture was diluted with water and extracted with ethyl acetate (3×30 mL). The combined organic extracts were washed with brine, dried (MgSO4) and concentrated in vacuo. The resultant residue was subjected to flash chromatography (SiO2, gradient 0-100% ethyl acetate in cyclohexane) to give 2-Bromo-1-(2-isopropyl-5-methyl-2H-[1,2,4]triazol-3-yl)-ethanone as a colourless oil which crystallised on standing (11.26 g, 75%). 1H NMR 400 MHz (CDCl3) δ: 5.41 (1H, sept, J=6.6 Hz), 4.67 (2H, s), 2.44 (3H, s), 1.49 (6H, d, J=6.6 Hz)
Quantity
12.09 g
Type
reactant
Reaction Step One
Quantity
8.63 mL
Type
reactant
Reaction Step One
Quantity
40.9 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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